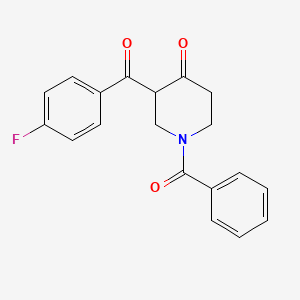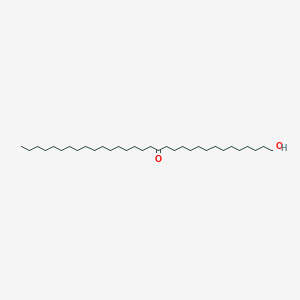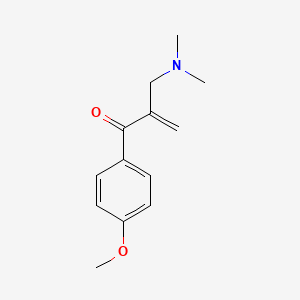
3-Dimethylamino-2-(4-methoxybenzoyl)propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylamino-2-(4-methoxybenzoyl)propene is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of a dimethylamino group, a methoxybenzoyl group, and a propene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-2-(4-methoxybenzoyl)propene typically involves the reaction of 4-methoxybenzoyl chloride with 3-dimethylaminopropene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Dimethylamino-2-(4-methoxybenzoyl)propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
3-Dimethylamino-2-(4-methoxybenzoyl)propene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Dimethylamino-2-(4-methoxybenzoyl)propene involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzoyl group can engage in π-π stacking interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
相似化合物的比较
Similar Compounds
4-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the dimethylamino and propene moieties.
3-Dimethylaminopropene: Contains the dimethylamino and propene groups but lacks the methoxybenzoyl group.
4-Methoxybenzaldehyde: Contains the methoxybenzoyl group but differs in the aldehyde functional group.
Uniqueness
3-Dimethylamino-2-(4-methoxybenzoyl)propene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and methoxybenzoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
87142-72-1 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H17NO2/c1-10(9-14(2)3)13(15)11-5-7-12(16-4)8-6-11/h5-8H,1,9H2,2-4H3 |
InChI 键 |
HRGGVRDUIMMKHK-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC(=C)C(=O)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


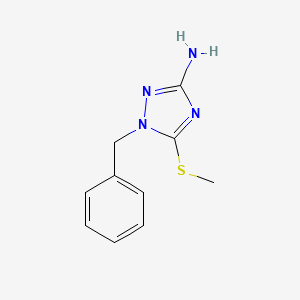
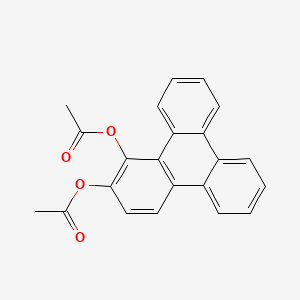

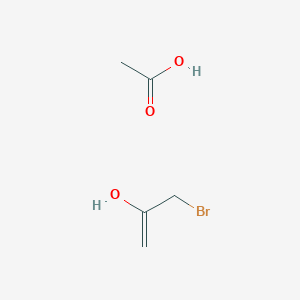
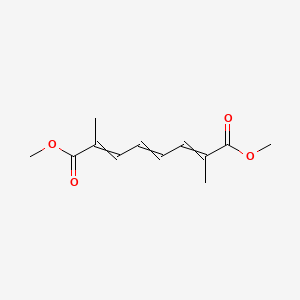
![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
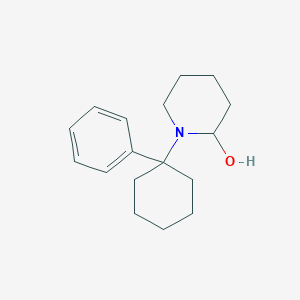
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
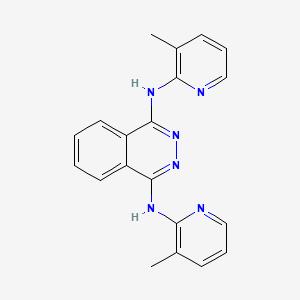
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
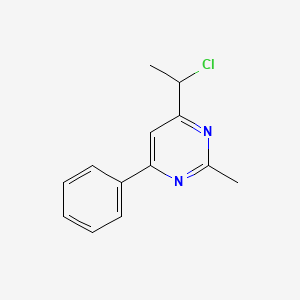
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
